molecular formula C9H7F2NO2 B12881891 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole

2-(Difluoromethyl)-6-methoxybenzo[d]oxazole

Katalognummer: B12881891
Molekulargewicht: 199.15 g/mol
InChI-Schlüssel: ATEUNQHMLPNHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the second position and a methoxy group at the sixth position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method is the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. For instance, the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur can facilitate the formation of difluoromethyl benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or other efficient reagents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-6-methoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents at various positions on the benzoxazole ring .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-6-methoxybenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-6-methoxybenzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is the presence of both the difluoromethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for various scientific and industrial applications .

Eigenschaften

Molekularformel

C9H7F2NO2

Molekulargewicht

199.15 g/mol

IUPAC-Name

2-(difluoromethyl)-6-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-13-5-2-3-6-7(4-5)14-9(12-6)8(10)11/h2-4,8H,1H3

InChI-Schlüssel

ATEUNQHMLPNHHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.